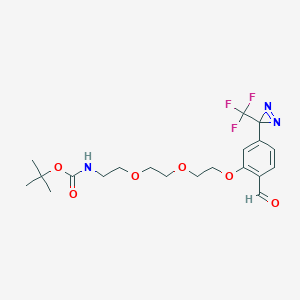
tert-Butyl (2-(2-(2-(2-formyl-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenoxy)ethoxy)ethoxy)ethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (2-(2-(2-(2-formyl-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenoxy)ethoxy)ethoxy)ethyl)carbamate is a complex organic compound with a unique structure that includes a trifluoromethyl group and a diazirine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-(2-(2-(2-formyl-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenoxy)ethoxy)ethoxy)ethyl)carbamate typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the diazirine ring, introduction of the trifluoromethyl group, and subsequent coupling reactions to build the final structure. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (2-(2-(2-(2-formyl-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenoxy)ethoxy)ethoxy)ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction yields an alcohol.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-Butyl (2-(2-(2-(2-formyl-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenoxy)ethoxy)ethoxy)ethyl)carbamate is used as a photoaffinity label. The diazirine ring can be activated by UV light to form a highly reactive carbene, which can covalently bind to nearby molecules, allowing for the study of molecular interactions.
Biology
In biological research, this compound is used to study protein-ligand interactions. The photoactivatable diazirine group enables the identification of binding sites on proteins, providing insights into protein function and structure.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug development tool. Its ability to form covalent bonds with target proteins makes it useful for designing irreversible inhibitors.
Industry
In the industrial sector, this compound can be used in the development of new materials and coatings. Its unique chemical properties allow for the creation of specialized surfaces with specific functionalities.
Mécanisme D'action
The mechanism of action of tert-Butyl (2-(2-(2-(2-formyl-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenoxy)ethoxy)ethoxy)ethyl)carbamate involves the activation of the diazirine ring by UV light, leading to the formation of a reactive carbene intermediate. This carbene can insert into C-H, N-H, and O-H bonds, forming covalent adducts with nearby molecules. The trifluoromethyl group enhances the stability and reactivity of the carbene, making it a powerful tool for studying molecular interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl (2-(2-(2-(2-formyl-5-(3-methyl-3H-diazirin-3-yl)phenoxy)ethoxy)ethoxy)ethyl)carbamate: Similar structure but with a methyl group instead of a trifluoromethyl group.
tert-Butyl (2-(2-(2-(2-formyl-5-(3-(difluoromethyl)-3H-diazirin-3-yl)phenoxy)ethoxy)ethoxy)ethyl)carbamate: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in tert-Butyl (2-(2-(2-(2-formyl-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenoxy)ethoxy)ethoxy)ethyl)carbamate enhances its reactivity and stability compared to similar compounds with methyl or difluoromethyl groups. This makes it particularly useful in applications requiring high reactivity and specificity.
Propriétés
Formule moléculaire |
C20H26F3N3O6 |
|---|---|
Poids moléculaire |
461.4 g/mol |
Nom IUPAC |
tert-butyl N-[2-[2-[2-[2-formyl-5-[3-(trifluoromethyl)diazirin-3-yl]phenoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C20H26F3N3O6/c1-18(2,3)32-17(28)24-6-7-29-8-9-30-10-11-31-16-12-15(5-4-14(16)13-27)19(25-26-19)20(21,22)23/h4-5,12-13H,6-11H2,1-3H3,(H,24,28) |
Clé InChI |
ZNOQLQXAVLAIDT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCOCCOCCOC1=C(C=CC(=C1)C2(N=N2)C(F)(F)F)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



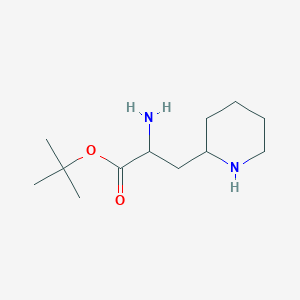
![(10R,13S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B14782749.png)
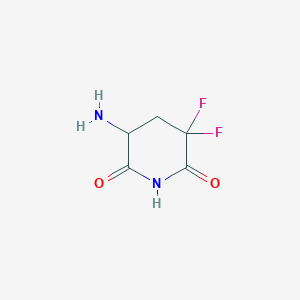


![N-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-3',6'-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxamide](/img/structure/B14782779.png)

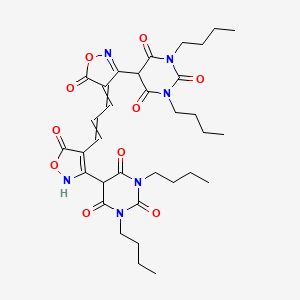
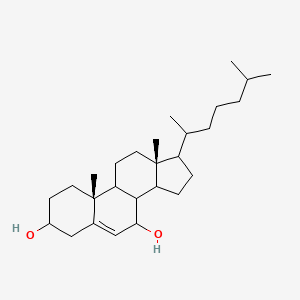
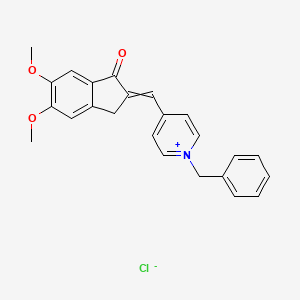
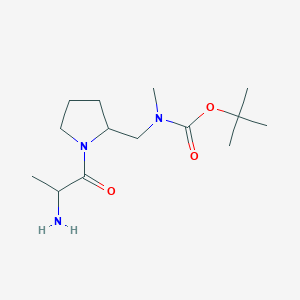
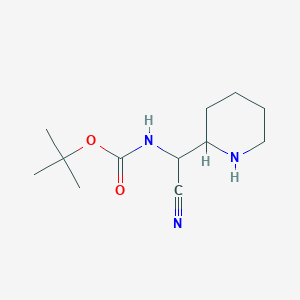
![benzyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]methyl]-N-ethylcarbamate](/img/structure/B14782817.png)
